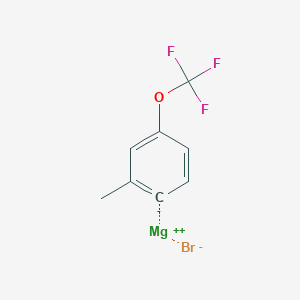

(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide

Description

(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide is a Grignard reagent with a benzene ring substituted by a methyl group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position. This compound is synthesized via the reaction of 2-methyl-4-(trifluoromethoxy)benzyl bromide (CAS: 261951-95-5) with magnesium metal in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether . Grignard reagents of this type are widely used in organic synthesis for nucleophilic additions and cross-coupling reactions to construct complex aromatic systems. The trifluoromethoxy group imparts strong electron-withdrawing effects, influencing both the reactivity and stability of the reagent.

Properties

IUPAC Name |

magnesium;1-methyl-3-(trifluoromethoxy)benzene-6-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRICYPHHWRJHL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3MgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Conditions

-

Substrate : 2-Methyl-4-(trifluoromethoxy)phenyl bromide (purity >98%)

-

Solvent : Anhydrous THF or diethyl ether, rigorously dried over molecular sieves.

-

Magnesium : Freshly activated turnings or powder, pre-treated with iodine to remove oxide layers.

-

Atmosphere : Inert gas (argon or nitrogen) to prevent moisture/oxygen interference.

The reaction initiates at room temperature with gentle heating (40–50°C) to sustain reflux. Completion is indicated by the cessation of magnesium consumption, typically within 2–4 hours.

Critical Parameters

Optimized Procedures for Enhanced Yield

Recent studies have refined classical methods to address challenges such as sluggish initiation and byproduct formation.

Low-Temperature Initiation

Holding the reaction at 0°C during initial reagent addition minimizes side reactions, particularly for substrates with electron-withdrawing groups like trifluoromethoxy. This approach, adapted from pyrimidine syntheses, improves regioselectivity and reduces premature quenching of the Grignard intermediate.

Example Protocol :

Catalytic Additives

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by facilitating electron transfer between Mg and the aryl halide. This method, validated in biphenyl syntheses, reduces induction periods by 50%:

Characterization and Quality Control

Post-synthesis characterization ensures reagent integrity for downstream applications.

Titration Methods

Grignard concentration is determined via titration with 1,10-phenanthroline or isopropyl alcohol, followed by gasometric analysis. For (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide, typical titers range from 0.8–1.2 M in THF.

Spectroscopic Data

Industrial-Scale Challenges

Solvent Recovery

THF’s high cost necessitates efficient recycling. Distillation under reduced pressure (20–30 mmHg) achieves >90% recovery, but residual organomagnesium species require neutralization with CO₂ before reuse.

Byproduct Management

Hydrolysis of unreacted halide generates 2-methyl-4-(trifluoromethoxy)phenol, which can be extracted with aqueous NaOH (10% w/v). Process mass balances indicate ≤5% phenolic byproducts under optimized conditions.

Applications in Target Synthesis

The reagent’s trifluoromethoxy group enhances electrophilicity, enabling:

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms. It is also involved in substitution reactions, particularly with halides and other leaving groups .

Common Reagents and Conditions: Common reagents used with (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide include aldehydes, ketones, and esters, which react to form secondary and tertiary alcohols. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing .

Major Products Formed: The major products formed from reactions involving (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide are alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. Other products can include various substituted aromatic compounds, depending on the specific reactants used .

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanism

As a Grignard reagent, (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide is primarily utilized for forming carbon-carbon bonds. It reacts with electrophiles through Lewis acid-base interactions, where the carbon atom of the Grignard reagent acts as a nucleophile. This reaction leads to the formation of new C-C bonds and subsequent protonation results in alcohol products.

Applications in Synthesis

- Formation of Alcohols : The compound can be used to synthesize various alcohols by reacting with carbonyl compounds.

- Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules .

- Synthesis of Bioactive Compounds : Derivatives synthesized from this compound have been explored as inhibitors of cholesteryl ester transfer protein (CETP), which is linked to cardiovascular diseases.

Medicinal Chemistry

Biological Activity

The trifluoromethoxy group significantly enhances the potency and selectivity of compounds derived from (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide. Research indicates that these derivatives exhibit potential therapeutic effects against cardiovascular disorders due to their interaction with CETP .

Case Studies

- CETP Inhibitors : Studies have demonstrated that derivatives from this Grignard reagent can effectively inhibit CETP, thereby contributing to lower cholesterol levels and reducing cardiovascular risks.

- Development of New Therapeutics : Ongoing research aims to explore the full spectrum of interactions and mechanisms of action for compounds derived from this Grignard reagent, potentially leading to novel therapeutic agents.

Material Science

The unique electronic properties imparted by the trifluoromethoxy group allow (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide to be employed in developing new materials with specific electronic or optical properties. This application is particularly relevant in fields such as:

- Organic Electronics : The compound may be utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

- Photonic Materials : Its properties can be harnessed to create materials that manipulate light for various applications, including sensors and imaging technologies.

Mechanism of Action

The mechanism of action of (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes. The compound’s reactivity is influenced by the electron-withdrawing trifluoromethoxy group, which stabilizes the negative charge developed during the reaction .

Comparison with Similar Compounds

Comparison with Similar Aryl Magnesium Bromides

Structural and Electronic Effects

The reactivity and applications of Grignard reagents are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide with structurally related compounds:

Table 1: Key Properties of Selected Aryl Magnesium Bromides

| Compound Name | Molecular Formula | CAS Number | Solvent/Concentration | Key Substituents |

|---|---|---|---|---|

| (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide | C₈H₆BrF₃OMg | Derived from [10] | Typically THF or ether | -CH₃ (2-position), -OCF₃ (4) |

| 4-Fluorophenylmagnesium bromide | C₆H₄BrFMg | 352-13-6 | 2M in diethyl ether | -F (4-position) |

| 4-Methoxyphenylmagnesium bromide | C₇H₇BrOMg | 13139-86-1 | 1M in THF | -OCH₃ (4-position) |

| 3-Chloro-4-methylphenylmagnesium bromide | C₇H₆BrClMg | 515158-85-7 | 0.5M in 2-MeTHF | -Cl (3-position), -CH₃ (4) |

| (4-Trifluoromethoxy)phenylmagnesium bromide | C₇H₄BrF₃OMg | Derived from [15] | Not specified | -OCF₃ (4-position) |

Reactivity Trends

Electron-Withdrawing vs. Electron-Donating Groups :

- The trifluoromethoxy group (-OCF₃) in the target compound is a strong electron-withdrawing group (EWG), reducing electron density at the aromatic ring and slowing nucleophilic attack compared to electron-donating groups (EDGs) like methoxy (-OCH₃) . For example, 4-methoxyphenylmagnesium bromide exhibits higher reactivity in nucleophilic additions due to the EDG effect of -OCH₃ .

- Halogen substituents (e.g., -Cl in 3-chloro-4-methylphenylmagnesium bromide) also act as EWGs but are less deactivating than -OCF₃, resulting in intermediate reactivity .

Biological Activity

(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide, a Grignard reagent, is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide

- CAS Number : 1561783-82-1

Grignard reagents like (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide are known for their nucleophilic properties, allowing them to participate in various chemical reactions. The trifluoromethoxy group enhances the electrophilicity of the compound, which may lead to increased reactivity with biological targets.

Key Mechanisms:

- Nucleophilic Addition : The compound can act as a nucleophile in reactions with electrophiles, potentially modifying biomolecules such as proteins and nucleic acids.

- Electrophilic Activation : The trifluoromethoxy group can stabilize negative charges, facilitating interactions with various biological receptors.

Biological Activity and Pharmacological Effects

Recent studies have highlighted several biological activities associated with (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide:

- Antimicrobial Activity : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, the inclusion of a trifluoromethyl group can significantly increase the potency of compounds against various pathogens .

- Inhibition of Enzymatic Activity : Compounds similar to this Grignard reagent have been shown to inhibit enzymes involved in critical biochemical pathways. This includes inhibition of reverse transcriptase and other key enzymes in metabolic pathways .

- Cytotoxicity Studies : Preliminary cytotoxicity assessments suggest that this compound may exhibit selective toxicity towards certain cancer cell lines, indicating potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study published in 2022 evaluated the antimicrobial efficacy of various trifluoromethyl-containing compounds, including derivatives of (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide. Results indicated a marked increase in activity against Acinetobacter baumannii and Pseudomonas aeruginosa, two bacteria listed on the WHO priority list for antibiotic resistance .

Study 2: Enzyme Inhibition

Research conducted on enzyme inhibitors demonstrated that Grignard reagents could effectively inhibit key metabolic enzymes. The study found that the presence of the trifluoromethoxy group significantly enhanced inhibition rates compared to non-fluorinated analogs .

Data Table: Biological Activities

Q & A

Q. How do computational studies (e.g., DFT) model its reaction pathways?

- Transition state analysis : DFT calculations reveal energy barriers for Mg-C bond cleavage in nucleophilic attacks. The trifluoromethoxy group lowers activation energy by stabilizing partial charges .

- Solvent effects : Molecular dynamics simulations show THF stabilizes the Grignard reagent via Mg-O coordination, reducing aggregation .

Data Contradiction Analysis

- Solvent effects : recommends diethyl ether for phenylmagnesium bromide, while uses THF for substituted analogs. Resolution: THF’s higher polarity better solubilizes bulky aryl groups, but ether may offer faster initiation in simpler systems.

- Reactivity discrepancies : Some studies report lower yields in cross-couplings compared to unsubstituted analogs . Mitigation: Adjust catalyst loading (e.g., 5–10 mol% Pd) and use activating ligands (e.g., P(t-Bu)₃).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.